4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile
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Overview
Description
4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile typically involves the cyclization of chalcones with hydrazine hydrate. One common method includes the Claisen–Schmidt-type aldol-crotonic condensation of acetophenone derivatives with aromatic aldehydes to form chalcones, followed by cyclization with hydrazine hydrate in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through techniques such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, amines, and other functionalized aromatic compounds.
Scientific Research Applications
4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its analgesic and antimicrobial activities.
Industry: Utilized in the development of luminescent materials and other functional materials.
Mechanism of Action
The mechanism of action for 4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile involves its interaction with various molecular targets. It can inhibit enzymes or interact with receptors, leading to its observed pharmacological effects. For instance, pyrazole derivatives have been shown to inhibit cholinesterase, suggesting potential neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and applications in materials science.
3-Amino-4,5-dihydro-1-phenylpyrazole: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is unique due to its combination of a pyrazole ring with a benzonitrile moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
50996-78-6 |
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Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(2-phenyl-3,4-dihydropyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C16H13N3/c17-12-13-6-8-14(9-7-13)16-10-11-19(18-16)15-4-2-1-3-5-15/h1-9H,10-11H2 |
InChI Key |
AIELZBQKZTXOON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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